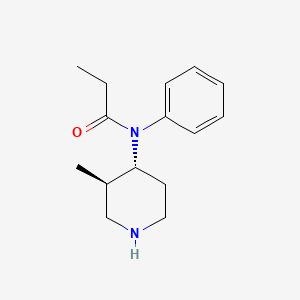

(+/-)-trans-3-methyl Norfentanyl

描述

(+/-)-trans-3-methyl Norfentanyl is a synthetic opioid analgesic compound. It is an analog and metabolite of fentanyl, a potent opioid used in pain management. This compound is structurally similar to fentanyl but with the removal of the phenethyl moiety from the fentanyl chemical structure. It is primarily known for its role as a metabolite of fentanyl and is often studied in the context of forensic toxicology and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-3-methyl Norfentanyl typically involves the N-dealkylation of fentanyl. This process can be achieved through various chemical reactions, including hydrolysis, hydroxylation, and N-dealkylation. The reaction conditions often involve the use of strong bases or acids to facilitate the removal of the phenethyl group from fentanyl.

Hydrolysis: This reaction involves the use of water and a catalyst to break down fentanyl into norfentanyl.

Hydroxylation: This process involves the addition of a hydroxyl group to the fentanyl molecule, which can then be further oxidized to form norfentanyl.

N-dealkylation: This reaction involves the removal of the alkyl group from the nitrogen atom in the fentanyl molecule, resulting in the formation of norfentanyl.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using the methods mentioned above. The process is typically carried out in controlled environments to ensure the purity and quality of the final product. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry, is common in the industrial production process to monitor and verify the synthesis of the compound.

化学反应分析

Types of Reactions

(+/-)-trans-3-methyl Norfentanyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can replace specific functional groups in the compound with other groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are usually carried out under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. The reactions are typically carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of the compound, and substituted derivatives. These products are often studied for their pharmacological and toxicological properties.

科学研究应用

Analytical Methodologies

The detection and quantification of (+/-)-trans-3-methyl Norfentanyl are crucial for understanding its prevalence and effects in biological samples. Recent studies have developed advanced analytical techniques to enhance sensitivity and specificity in detecting this compound among others.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A study published in 2021 detailed a fully validated LC-MS/MS method for the simultaneous detection of 163 substances, including this compound. This method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations in blood samples . The method's robustness was confirmed through its application to postmortem samples, highlighting its utility in forensic investigations.

Key Performance Metrics:

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | R² |

|---|---|---|---|

| This compound | 0.10 | 0.20 | 0.996 |

Microextraction Techniques

Microextraction by packed sorbent (MEPS) has been employed for the extraction of this compound from oral fluid samples. This technique minimizes sample volume and solvent use while maintaining high recovery rates . The method was validated according to international guidelines and proved effective for analyzing proficiency test samples.

Forensic Toxicology Applications

The emergence of novel synthetic opioids like this compound poses significant challenges in forensic toxicology due to their potency and potential for abuse. Analytical methods have been adapted to detect these substances in various biological matrices.

Case Studies

A review of postmortem toxicology cases indicated that the presence of this compound often correlates with fatal overdoses involving multiple substances . In one notable case, a combination of this compound with other opioids was detected, underscoring the need for comprehensive testing protocols that include novel opioids.

Example Case Findings:

- Case Sample Concentrations:

- Fentanyl: 250 pg/mL

- This compound: Detected alongside other potent NPS.

Pharmacological Insights

This compound is structurally related to fentanyl and exhibits similar pharmacological properties, including potent analgesic effects. Its enantiomers may exhibit different therapeutic profiles, which is critical for developing targeted treatments while minimizing adverse effects.

Enantioselective Studies

Research has shown that enantioseparation techniques can differentiate between the effects of (+)- and (-)-isomers of trans-3-methyl Norfentanyl. This differentiation is vital for understanding the compound's pharmacodynamics and optimizing its clinical use .

Public Health Implications

The increasing prevalence of this compound in illicit drug markets raises significant public health concerns. Its detection in overdose cases emphasizes the need for ongoing surveillance and research into its effects and interactions with other substances.

Recommendations for Future Research

Future studies should focus on:

- Longitudinal monitoring of this compound prevalence in various populations.

- Development of targeted educational programs about the risks associated with synthetic opioids.

- Investigation into the therapeutic potential versus abuse liability of this compound.

作用机制

(+/-)-trans-3-methyl Norfentanyl exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects of the compound. The binding of the compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception and increased pain threshold.

相似化合物的比较

Similar Compounds

Fentanyl: A potent synthetic opioid used in pain management.

Norfentanyl: A metabolite of fentanyl with similar properties.

3-methylfentanyl: An analog of fentanyl with a similar chemical structure.

Uniqueness

(+/-)-trans-3-methyl Norfentanyl is unique due to its specific structural modifications, which result in different pharmacological properties compared to other fentanyl analogs. Its role as a metabolite of fentanyl makes it an important compound in forensic toxicology and pharmacology studies.

生物活性

(+/-)-trans-3-methyl Norfentanyl is a synthetic opioid analog derived from fentanyl, primarily utilized in scientific research as an analytical reference material. This compound, while structurally related to fentanyl, exhibits distinct biological activities and metabolic pathways that warrant detailed examination.

The chemical formula of this compound is C₁₅H₂₂N₂O, with a molecular weight of approximately 246.35 g/mol. Its structure features a piperidine ring, which is characteristic of many opioids, contributing to its interaction with opioid receptors in the central nervous system (CNS) . The compound's basicity is indicated by a pKa value of around 10.2, suggesting it can participate in various chemical reactions typical of amines .

The biological activity of this compound is primarily linked to its parent compound, (+/-)-trans-3-methyl fentanyl. This parent compound exerts its effects mainly through binding to mu-opioid receptors in the CNS, leading to potent analgesic effects as well as potential respiratory depression . Although this compound itself is not expected to have significant opioid activity, understanding its metabolic pathways can provide insights into the pharmacodynamics of fentanyl analogs.

Metabolism and Pharmacokinetics

Research indicates that the metabolism of fentanyl and its analogs, including this compound, primarily occurs through N-dealkylation facilitated by hepatic cytochrome P450 enzymes (CYP3A4 and CYP3A5) . The metabolites produced are often less active or inactive compared to the parent compound. The metabolic profile includes the formation of hydroxyfentanyl and norfentanyl derivatives, which are excreted via urine and feces .

Analytical Studies

Recent studies have focused on developing analytical methods for detecting and quantifying various fentanyl derivatives, including this compound. A notable study established a method for simultaneous quantification of multiple fentanyl analogs using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The limits of detection (LOD) for this compound were reported at 0.10 ng/mL, with a limit of quantification (LOQ) at 0.20 ng/mL .

Table 1: Analytical Performance Metrics for Fentanyl Derivatives

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | R² |

|---|---|---|---|

| Methoxyacetyl Norfentanyl | 0.10 | 0.50 | 0.993 |

| Acetylnorfentanyl | 0.20 | 1.00 | 0.996 |

| Norfentanyl | 0.20 | 0.50 | 0.995 |

| +/−trans-3-methyl Norfentanyl | 0.10 | 0.20 | 0.996 |

| Remifentanyl | 0.10 | 0.20 | 0.994 |

This table illustrates the sensitivity and accuracy of the analytical methods developed for detecting fentanyl derivatives, highlighting the importance of such techniques in forensic toxicology and drug monitoring.

Case Studies

A study conducted on patients with a history of substance abuse revealed the presence of various synthetic opioids, including this compound, in hair samples analyzed through an established LC-MS/MS method . This research underscores the significance of understanding the prevalence and impact of novel psychoactive substances (NPS) in clinical settings.

属性

IUPAC Name |

N-[(3R,4R)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORAZISQPSCHR-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037332 | |

| Record name | (+/-)-trans-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33794-43-3 | |

| Record name | (+/-)-trans-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。